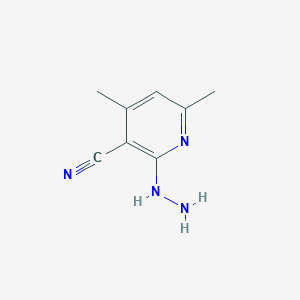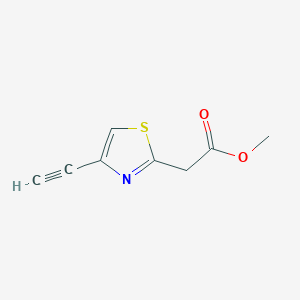
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MET is a thiazole derivative that exhibits interesting biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazole derivatives have attracted attention due to their diverse biological activities. Researchers have synthesized various thiazole-based compounds and evaluated their antibacterial properties. For instance:
- Holla et al. (2003) synthesized a series of arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles, assessing their antibacterial activity using the carrageenan-induced rat paw edema method .
- Shiradkar et al. (2007) prepared N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them for in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Antiviral Potential
While specific studies on this exact compound are limited, thiazole derivatives in general have shown promise as antiviral agents. The replacement of nucleobases by triazole derivatives has been effective in drug discovery .
Antioxidant Properties
Although direct evidence for methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate’s antioxidant activity is scarce, related thiazole derivatives have demonstrated potent antioxidant effects. For instance:
Mecanismo De Acción
Target of Action
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1566196-21-1 Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. This suggests that the compound might interact with its targets through the thiazole moiety.
Biochemical Pathways
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , indicating that they may affect pathways related to pain and inflammation.
Result of Action
Given the reported analgesic and anti-inflammatory activities of thiazole derivatives , it can be inferred that the compound may have similar effects.
Propiedades
IUPAC Name |
methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZROHGGZRLDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CS1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

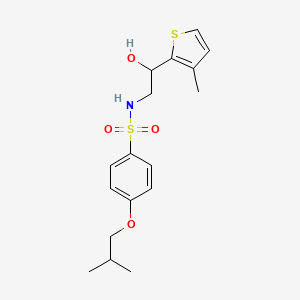
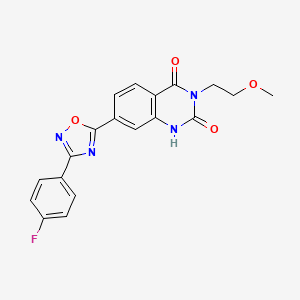

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)
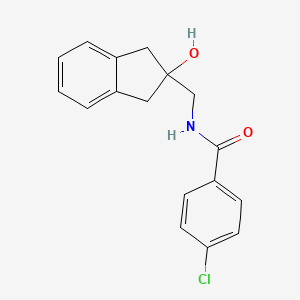
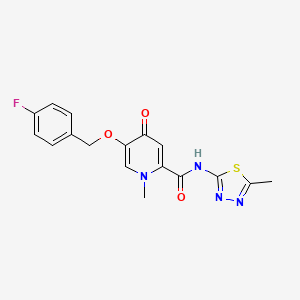


![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)

